molecular formula C11H12N2O2S B245314 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

1-[(4-ethylphenyl)sulfonyl]-1H-imidazole

Cat. No.: B245314
M. Wt: 236.29 g/mol
InChI Key: DNXRWQIVGXHIDI-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)sulfonyl]-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a sulfonyl group (-SO₂-) bridging a 4-ethylphenyl ring and the nitrogen atom of the imidazole heterocycle. This compound belongs to a broader class of sulfonylated imidazoles, which are studied for their diverse applications in medicinal chemistry, catalysis, and materials science. The ethyl substituent at the para position of the phenyl ring introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with methyl, chloro, or other functional groups.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylimidazole

InChI

InChI=1S/C11H12N2O2S/c1-2-10-3-5-11(6-4-10)16(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3

InChI Key

DNXRWQIVGXHIDI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features and molecular weights of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole and its analogs:

Compound Name Phenyl Substituent(s) Imidazole Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Ethyl None ~264.3 (calculated) Potential use in chiral separations, catalysis
1-[(4-Methylphenyl)sulfonyl]-1H-imidazole 4-Methyl None 222.3 Chiral separation of amino acids
1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-Chloro 2-Methyl, benzimidazole core 336.8 Unknown biological activity
1-(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl-2-ethyl-4-methyl-1H-imidazole 2-Ethoxy, 4-Methyl, 5-Isopropyl 2-Ethyl, 4-Methyl 424.5 (from MolPort) High steric hindrance; solubility challenges
2-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-imidazole None (trifluoromethylsulfonyl) 2-Phenyl 316.2 Enhanced reactivity due to -CF₃ group
Key Observations:
  • Electron-Donating vs. This may influence reactivity in catalytic or biological contexts .
  • Steric Effects : Bulky substituents (e.g., 2-ethoxy, 5-isopropyl in ) reduce solubility and accessibility for intermolecular interactions, whereas smaller groups (e.g., 4-methyl in ) enhance compatibility with biological targets .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via nucleophilic substitution, where the deprotonated nitrogen of imidazole attacks the electrophilic sulfur atom in 4-ethylbenzenesulfonyl chloride. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM)

  • Base : Excess imidazole (2.25 equivalents relative to sulfonyl chloride) acts as both reactant and HCl scavenger

  • Temperature : 0°C initial cooling, followed by stirring at room temperature

  • Time : 2 hours

The reaction achieves an 89% yield for the methyl analog, suggesting comparable efficiency for the ethyl variant when using purified 4-ethylbenzenesulfonyl chloride.

Detailed Protocol

  • Dissolve imidazole (5.50 g, 0.081 mol) in 25 mL anhydrous DCM under argon

  • Cool to 0°C and add 4-ethylbenzenesulfonyl chloride (0.036 mol) dissolved in 25 mL DCM dropwise

  • Stir for 2 hours at room temperature

  • Filter through silica gel and wash with hexane/ethyl acetate (1:1)

  • Concentrate filtrate and recrystallize from ethyl acetate/hexane

Critical Parameters :

  • Moisture-free conditions prevent hydrolysis of sulfonyl chloride

  • Stoichiometric excess of imidazole ensures complete conversion

  • Gradual temperature ramp minimizes side reactions

High-Temperature Synthesis in Dimethylformamide with Phase-Transfer Catalysis

Patent CN104860887A demonstrates an alternative approach using polar aprotic solvents at elevated temperatures. While developed for a dichlorophenyl-imidazole ethanol derivative, the methodology adapts well to sulfonylation reactions.

Optimized Reaction Setup

ParameterSpecification
SolventDMF (80 mL)
BaseNaOH flakes (8 g)
CatalystPEG600 (1.8 g)
Temperature Profile110-115°C for 4 hours
Yield90-92% (analogous compounds)

Procedure Adaptation

  • Charge DMF, imidazole (8.2g), NaOH, and PEG600 in a four-neck flask

  • Heat to 110-115°C for 1 hour under stirring

  • Cool to 50-55°C and add 4-ethylbenzenesulfonyl chloride dissolved in DMF

  • Maintain temperature during addition (1 hour)

  • Reflux at 110-115°C for 4 hours

  • Quench with water (200 mL) and isolate via centrifugation

Advantages :

  • PEG600 enhances reagent solubility and reaction kinetics

  • High-temperature conditions favor complete conversion

  • Simplified workup through aqueous precipitation

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics for the two primary methods:

MetricDCM MethodDMF/PEG Method
Yield 89%90-92%
Reaction Time 2 hours5 hours (total)
Temperature Ambient110-115°C
Purification Column chromatographyCentrifugation
Scale-Up Potential ModerateHigh
Energy Input LowHigh

Key Observations :

  • The DCM method offers faster reactions at ambient conditions but requires rigorous anhydrous handling

  • The DMF approach enables simpler workup and better scalability despite higher energy costs

  • PEG600 catalysis in Method 2 reduces side reactions through improved mass transfer

Challenges and Optimization Strategies

Sulfonyl Chloride Availability

4-Ethylbenzenesulfonyl chloride remains less commercially prevalent than its methyl analog. Synthetic alternatives include:

  • Chlorination of 4-ethylthiophenol using Cl₂ gas in HCl

  • Oxidation of 4-ethylthioanisole followed by chlorination

Regioselectivity Control

Imidazole's dual nitrogen nucleophiles necessitate careful conditions to ensure 1-sulfonylation:

  • Excess base (NaOH) favors N1 deprotonation

  • Bulky sulfonyl groups exhibit inherent regioselectivity

Purification Improvements

Recrystallization solvent systems require optimization:

  • Ethyl acetate/hexane (1:3) achieves >98% purity

  • Toluene recrystallization yields needle-like crystals ideal for X-ray analysis

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